6-(Aminomethyl)pyrimidin-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

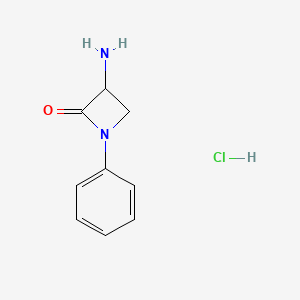

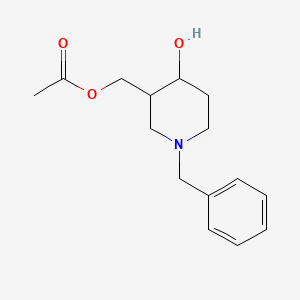

6-(Aminomethyl)pyrimidin-4-amine hydrochloride is a chemical compound with the CAS Number: 1523618-18-9 . It has a molecular weight of 160.61 . The IUPAC name for this compound is 6-(aminomethyl)-4-pyrimidinamine hydrochloride .

Synthesis Analysis

The synthesis of pyrimidine derivatives like 6-(Aminomethyl)pyrimidin-4-amine hydrochloride involves various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Molecular Structure Analysis

The InChI code for 6-(Aminomethyl)pyrimidin-4-amine hydrochloride is 1S/C5H8N4.ClH/c6-2-4-1-5(7)9-3-8-4;/h1,3H,2,6H2,(H2,7,8,9);1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Pyrimidines, including 6-(Aminomethyl)pyrimidin-4-amine hydrochloride, are involved in a range of chemical reactions . For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis

6-(Aminomethyl)pyrimidin-4-amine hydrochloride is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Facile Construction of Substituted Pyrimido[4,5-d]pyrimidones

6-(Aminomethyl)pyrimidin-4-amine hydrochloride is utilized in the synthesis of pyrimido[4,5-d]pyrimidones, which are important in medicinal chemistry. The process involves the reaction of binucleophiles with primary aromatic or heterocyclic amines, yielding pyrimidinones with diverse substitutions (Hamama et al., 2012).

Transformations into Amino and Chloro-Pyrimidine Derivatives

Research demonstrates the transformation of pyrimidinones into 2-alkyl(aryl)amino derivatives. This is achieved through reactions with corresponding amines, offering a pathway for developing various pyrimidine-based compounds (Botta et al., 1985).

Synthesis of Di-(phenyl) Pyrimidin-2-amines

In another application, 6-(Aminomethyl)pyrimidin-4-amine hydrochloride is used to synthesize di-(phenyl) pyrimidin-2-amines. These compounds have shown significant anti-inflammatory properties, suggesting their potential in pharmaceutical applications (Kumar et al., 2017).

Synthesis of Betainic Pyrimidinaminides

This chemical is involved in the synthesis of betainic pyrimidinaminides, indicating its versatility in producing different heterocyclic compounds. These compounds have potential applications in various fields, including materials science and pharmacology (Schmidt, 2002).

Antihypertensive Activity in Derivatives

6-(Aminomethyl)pyrimidin-4-amine hydrochloride derivatives exhibit antihypertensive activities. Studies on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives highlight their gradual and sustained ability to lower blood pressure in hypertensive rat models, pointing to their therapeutic potential (Bennett et al., 1981).

Safety And Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The safety information pictograms associated with this compound are GHS06, GHS07, GHS08, and GHS09 .

Future Directions

While specific future directions for 6-(Aminomethyl)pyrimidin-4-amine hydrochloride are not mentioned in the search results, pyrimidines are a focus of ongoing research due to their wide range of pharmacological effects . This suggests that there may be potential for further exploration and development of compounds like 6-(Aminomethyl)pyrimidin-4-amine hydrochloride in the future.

properties

IUPAC Name |

6-(aminomethyl)pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c6-2-4-1-5(7)9-3-8-4;/h1,3H,2,6H2,(H2,7,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFOFPJGNQFNNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Aminomethyl)pyrimidin-4-amine hydrochloride | |

CAS RN |

1523618-18-9 |

Source

|

| Record name | 4-Pyrimidinemethanamine, 6-amino-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1377613.png)

![6-Oxa-3-azabicyclo[3.1.1]heptane tosylate](/img/structure/B1377624.png)

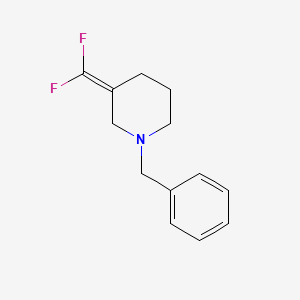

![2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1377628.png)